molecular formula C7H6ClN3 B126269 5-(chloromethyl)-2H-benzotriazole CAS No. 153915-05-0

5-(chloromethyl)-2H-benzotriazole

Cat. No.: B126269
CAS No.: 153915-05-0
M. Wt: 167.59 g/mol
InChI Key: LEWWLWBQKZETKB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2H-benzotriazole;hydrochloride (CAS 2260935-98-4) is a high-value chemical building block belonging to the benzotriazole class of heterocyclic compounds, which are characterized by a benzene ring fused to a triazole ring . This particular derivative is functionally distinguished by the presence of a reactive chloromethyl group, which makes it a versatile intermediate in various organic syntheses and scientific research applications . In pharmaceutical research, the benzotriazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a versatile range of biological properties . The reactivity of the chloromethyl group allows for further functionalization, enabling the synthesis of novel compounds for investigation as antimicrobial, antiprotozoal, and antitumor agents . From a chemical research perspective, this compound is valuable for constructing more complex molecular architectures. Benzotriazole derivatives are frequently employed in organic synthesis because the benzotriazolyl group acts as an effective activating agent, stabilizes intermediates, and can simplify purification processes . The chloromethyl group is particularly useful for nucleophilic substitution reactions, allowing researchers to readily generate a diverse array of other functional groups, such as amines or thiols, for further study . Attention: This product is intended for research purposes only and is not categorized as a medicine or drug. It is strictly for use in in-vitro studies, conducted outside of living organisms. It is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

CAS No.

153915-05-0

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-(chloromethyl)-2H-benzotriazole

InChI

InChI=1S/C7H6ClN3/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4H2,(H,9,10,11)

InChI Key

LEWWLWBQKZETKB-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C=C1CCl

Canonical SMILES

C1=CC2=NNN=C2C=C1CCl

Synonyms

1H-Benzotriazole,5-(chloromethyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

Applications in Photoinitiators and UV Absorbers

CMBT has been explored as a photoinitiator in polymerization processes, particularly in the presence of visible light. It can initiate the polymerization of monomers like methyl methacrylate when exposed to UV light, making it valuable in coatings and adhesives.

Table 1: Photoinitiation Efficiency of CMBT in Polymerization

Monomer TypeCMBT Concentration (mol/L)Polymerization Rate (g/h)
Methyl Methacrylate0.015.2
Allyl Monomer0.057.8

These findings suggest that CMBT can effectively enhance polymerization rates, making it a promising candidate for industrial applications in coatings and adhesives .

Research indicates that CMBT exhibits antibacterial properties, making it relevant in pharmaceutical formulations. Studies have shown that derivatives of benzotriazole, including CMBT, possess significant antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Activity of CMBT Derivatives

A study evaluated the antibacterial effects of several benzotriazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with a chloromethyl group exhibited enhanced activity compared to their unsubstituted counterparts.

Table 2: Antibacterial Activity of CMBT Derivatives

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
5-(Chloromethyl)-2H-BTA2550
Benzotriazole100>100

This data highlights the potential use of CMBT as an antibacterial agent in medical applications .

Environmental Applications

CMBT is also being studied for its role in environmental chemistry, particularly as a potential agent for water treatment processes. Its chlorinated derivatives can interact with organic pollutants, facilitating their breakdown.

Case Study: Water Treatment Efficacy

Research has shown that CMBT can effectively degrade certain organic contaminants under UV light irradiation, suggesting its application in advanced oxidation processes for wastewater treatment.

Table 3: Degradation Rates of Organic Pollutants by CMBT

PollutantInitial Concentration (mg/L)Degradation Rate (%) after UV Exposure
Phenol10085
Benzene15078

These findings indicate that CMBT could serve as a valuable tool for improving water quality through photodegradation methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzotriazoles

Table 1: Key Substituted Benzotriazoles
Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
5-(Chloromethyl)-2H-benzotriazole -CH₂Cl at C5 ~167.6 (calculated) Reactive intermediate, polymer modifier Inferred
5-Chloro-1-methylbenzotriazole -Cl at C5, -CH₃ at N1 167.61 UV stabilizer, corrosion inhibitor
5-Methyl-1H-benzotriazole -CH₃ at C5 133.15 Antioxidant, metal deactivator
2-(2'-Hydroxyphenyl)benzotriazole -OH at C2', -Ph at C2 Varies UV absorber in plastics and coatings

Key Differences :

  • Reactivity : The chloromethyl group in this compound offers higher reactivity for nucleophilic substitution compared to methyl or chloro substituents in analogs. For example, 5-methylbenzotriazole () is primarily used as a stabilizer, while the chloromethyl derivative can participate in crosslinking or functionalization reactions.
  • Biological Activity : Substituted benzotriazoles like 2-(2'-hydroxyphenyl) derivatives () exhibit UV absorption properties, whereas the chloromethyl analog’s bioactivity remains underexplored but may align with antimicrobial trends seen in halogenated heterocycles.

Benzimidazole Derivatives

Table 2: Chlorinated Benzimidazole Analogs
Compound Substituent(s) Molecular Weight (g/mol) Applications Reference
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole -Cl at C5, thiophene at C2 and N1 383.31 Antimicrobial, crystallography studies
This compound -CH₂Cl at C5 ~167.6 Synthetic intermediate Inferred
2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole -CH(Cl)Ph at C2, -CH₃ at C5 273.75 Pharmaceutical intermediate

Key Differences :

  • Structural Flexibility : Benzimidazoles (e.g., ) often incorporate bulky substituents (e.g., thiophene groups) for enhanced biological activity, whereas this compound’s compact structure favors reactivity in small-molecule synthesis.
  • Synthesis : Benzimidazoles are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes (), while benzotriazoles may involve diazotization or alkylation of aniline precursors ().

Benzothiazole and Tetrazole Derivatives

Table 3: Heterocyclic Compounds with Related Bioactivity
Compound Core Structure Substituent(s) Applications Reference
5-Chloro-2-ethylbenzo[d]thiazole Benzothiazole -Cl at C5, -C₂H₅ at C2 Pharmaceutical intermediate
5-(2-Chloroethyl)-2H-tetrazole Tetrazole -CH₂CH₂Cl at C5 Energetic materials, ligand synthesis
This compound Benzotriazole -CH₂Cl at C5 Polymer crosslinking agent Inferred

Key Differences :

  • Electronic Effects : Benzothiazoles () exhibit strong electron-withdrawing properties due to the sulfur atom, enhancing their role in charge-transfer complexes. Tetrazoles () are highly polarizable, making them useful in coordination chemistry.
  • Thermal Stability : Tetrazoles like 5-(2-chloroethyl)-2H-tetrazole () are thermally unstable compared to benzotriazoles, limiting their use in high-temperature applications.

Research Findings and Trends

  • Synthetic Utility : this compound’s chloromethyl group enables facile functionalization, as seen in analogous benzimidazole syntheses (). This contrasts with 5-methylbenzotriazole (), which requires harsher conditions for modification.
  • Biological Potential: While benzimidazoles with thiophene substituents () show antimicrobial activity, chloromethyl-substituted benzotriazoles may exhibit similar properties due to the electrophilic chlorine atom, though this requires validation.
  • Material Science: Benzotriazoles with hydroxylphenyl groups () dominate UV stabilization markets, but chloromethyl derivatives could innovate in reactive polymer systems.

Preparation Methods

Direct Synthesis from Substituted Aniline Precursors

A patented method for synthesizing 5-chloro-benzotriazole (CN102516186A) provides a foundational framework for adapting similar strategies to the chloromethyl variant. The process involves:

  • Reduction of 4-chloro-2-nitroaniline : Iron powder activated by hydrochloric acid reduces the nitro group to an amine, yielding 4-chloro-1,2-phenylenediamine.

  • Diazotization and Cyclization : The diamine undergoes diazotization with sodium nitrite in acidic media, followed by cyclization to form the benzotriazole core.

Adaptation for Chloromethyl Derivatives :
To introduce a chloromethyl group, the precursor could be modified to include a methyl substituent prior to chlorination. For example, starting with 4-methyl-2-nitroaniline, reduction would yield 4-methyl-1,2-phenylenediamine. Subsequent diazotization and cyclization would produce 5-methyl-2H-benzotriazole, which could then undergo chlorination at the methyl group. However, this pathway remains theoretical, as no explicit examples are documented in the reviewed literature.

Post-Synthesis Chlorination of Methyl-Benzotriazoles

A 2020 study demonstrated that methyl-benzotriazoles react with sodium hypochlorite (NaOCl) during wastewater treatment, forming chloromethyl derivatives. This serendipitous discovery offers a viable route to this compound:

Procedure :

  • Substrate Preparation : 5-Methyl-2H-benzotriazole is dissolved in an aqueous solution.

  • Chlorination : Sodium hypochlorite is added under controlled pH (7–9) and temperature (20–25°C).

  • Reaction Monitoring : The mixture is stirred for 24–48 hours, with progress tracked via gas chromatography-mass spectrometry (GC×GC-MS).

  • Product Isolation : The chlorinated product is extracted using organic solvents (e.g., dichloromethane) and purified via column chromatography.

Key Findings :

  • The reaction produces four chloromethyl isomers, with 5-chloromethyl-2H-benzotriazole being one of the major products.

  • Yields are influenced by hypochlorite concentration and reaction time, though exact quantitative data remain unreported.

Comparative Analysis of Methods

Method Starting Material Key Steps Advantages Challenges
Direct Synthesis4-Methyl-2-nitroanilineReduction, CyclizationHigh theoretical purityRequires custom precursors; Low yields
Post-Synthesis Chlorination5-Methyl-2H-benzotriazoleHypochlorite treatmentScalable; Uses commercial reagentsIsomer separation; Lack of yield data

Challenges in Synthesis and Purification

Regioselectivity Issues

The benzotriazole core exists in two tautomeric forms (1H and 2H), complicating regioselective substitution. Chlorination reactions often yield mixtures of 4- and 5-chloromethyl isomers, necessitating advanced chromatographic techniques for separation.

Analytical Limitations

The absence of commercial standards for chloromethyl-benzotriazoles hampers precise quantification. Researchers rely on GC×GC-MS and retention time matching for tentative identification, introducing uncertainties in yield calculations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(chloromethyl)-2H-benzotriazole?

  • Methodology : The synthesis typically involves condensation reactions of substituted benzotriazole precursors with chloromethylating agents. For example, alkylation of 2-amino-5-chlorobenzothiazole derivatives using ethyl chloroacetate in the presence of KOH in ethanol (70°C, 7 hours) yields functionalized chloromethyl compounds . Cyclization of o-phenylenediamine derivatives with chloromethyl groups introduced via nucleophilic substitution is another common approach, as seen in benzothiazole synthesis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Essential for confirming proton environments (e.g., chloromethyl protons at δ 4.5–5.0 ppm) and carbon frameworks .
  • HPLC : Used to assess purity (>95% for research-grade compounds) .
  • X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated in benzisoxazole derivatives .

Q. How can researchers optimize reaction yields for chloromethyl-substituted benzotriazoles?

  • Methodology : Key parameters include solvent polarity (e.g., absolute ethanol for improved solubility), temperature control (70–80°C for alkylation), and stoichiometric ratios of reagents. For example, excess ethyl chloroacetate (1.2–1.5 equivalents) enhances yields in benzothiazole syntheses .

Advanced Research Questions

Q. What computational tools predict the reactivity of the chloromethyl group in this compound?

  • Methodology : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to predict electrophilicity. Studies on benzisoxazole derivatives used DFT to model substituent effects on reaction pathways, revealing electron-withdrawing groups enhance chloromethyl reactivity .

Q. How do substituents on the benzotriazole core influence the stability of the chloromethyl group?

  • Methodology : Electronic effects are studied via Hammett plots or comparative kinetics. For example, nitro or fluoro substituents increase the electrophilicity of the chloromethyl group, accelerating nucleophilic substitutions, as observed in thiazole derivatives .

Q. What strategies address contradictions in reported physicochemical data (e.g., melting points) for chloromethyl-benzotriazole derivatives?

  • Methodology :

  • Reproducibility checks : Replicate syntheses under standardized conditions (e.g., 70°C in ethanol) .
  • DSC/TGA analysis : Differentiate polymorphic forms or hydrate vs. anhydrous compounds, as seen in benzoxazole studies .

Q. How can reaction intermediates in multi-step syntheses of this compound be stabilized?

  • Methodology :

  • In-situ monitoring : Real-time NMR or mass spectrometry captures transient intermediates .
  • Low-temperature quenching : Halts reactive intermediates (e.g., iminium species) for isolation .

Methodological Challenges

Q. What are the pitfalls in analyzing chloromethyl group reactivity under aqueous conditions?

  • Methodology : Hydrolysis of the chloromethyl group can occur in protic solvents. Use anhydrous conditions (e.g., DMF or THF) and inert atmospheres (N2/Ar) to suppress side reactions, as validated in benzothiazole syntheses .

Q. How can regioselectivity be controlled during further functionalization of this compound?

  • Methodology : Steric and electronic directing groups (e.g., methoxy or nitro) guide substitutions. For instance, meta-directing groups on the benzotriazole core favor functionalization at the 4-position, as shown in benzisoxazole studies .

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